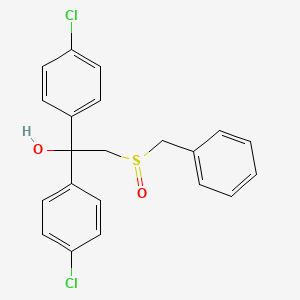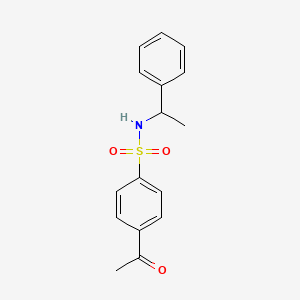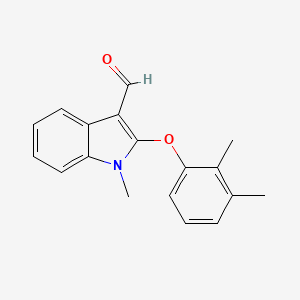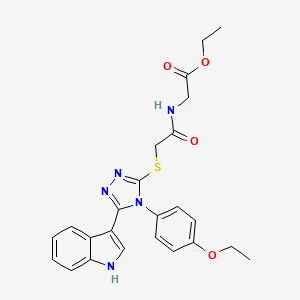
1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol, commonly known as MDPN, is a chemical compound that belongs to the class of piperidine derivatives. MDPN has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research.
Aplicaciones Científicas De Investigación
Environmental Biodegradation and Remediation
Research on naphthalene derivatives highlights their role in environmental biodegradation processes. Studies on microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, demonstrate the microbial pathways that facilitate the breakdown of these compounds in contaminated sites. Understanding the microbial degradation of naphthalene derivatives is crucial for developing strategies to remediate PAH-contaminated environments, suggesting a potential area of application for 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol in environmental science (Peng et al., 2008).
Pharmacological Research
Compounds similar to 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol, such as naphthalimide derivatives, have been extensively studied for their pharmacological applications. Naphthalimide compounds show a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects. These activities are attributed to the ability of naphthalimide derivatives to interact with various biological targets, suggesting potential applications in drug discovery and medicinal chemistry (Gong et al., 2016).
Corrosion Inhibition
Phthalocyanine and naphthalocyanine derivatives, which share structural similarities with naphthalene-based compounds, have been identified as effective corrosion inhibitors. Their ability to form strong chelating complexes with metallic atoms makes them suitable for protecting metals from corrosion, particularly in aqueous environments. This suggests that 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol could have potential applications in developing new corrosion inhibition technologies (Verma et al., 2021).
Adsorption and Removal of Environmental Pollutants
The study of adsorbents for the removal of naphthalene from wastewaters has shown that modified materials exhibit excellent performance in pollutant adsorption. Given the structural affinity of 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol to naphthalene, it is conceivable that derivatives of this compound could be explored for their adsorptive properties, potentially contributing to the development of effective materials for water treatment and pollution control (Alshabib, 2021).
Propiedades
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15-6-4-5-11-20(15)13-18(21)14-22-19-10-9-16-7-2-3-8-17(16)12-19/h2-3,7-10,12,15,18,21H,4-6,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDRSBLNJHENCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2608978.png)
![4-(dimethylsulfamoyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B2608980.png)
![(E)-2-(4-Chlorophenyl)-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]ethenesulfonamide](/img/structure/B2608983.png)


![2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2608991.png)
![ethyl 4-({[2,4-dioxo-3-[5-oxo-5-(propylamino)pentyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2608993.png)




